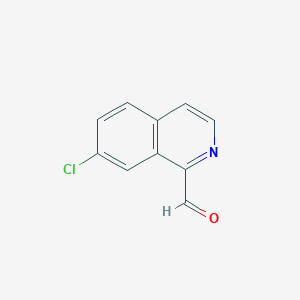
7-Chloroisoquinoline-1-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
7-Chloroisoquinoline-1-carbaldehyde and its analogs have been extensively studied for their ability to serve as building blocks in organic synthesis, leading to compounds with significant biological activities. For instance, derivatives of chloroquinoline have shown promising antibacterial and antioxidant properties. The synthesis of novel 7-chloroquinoline derivatives has demonstrated their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing potent activity comparable to standard antibiotics. Additionally, these compounds have exhibited strong antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Abdi et al., 2021).
Chemical Modifications and Applications
Chemical modifications of chitosan using chloroquinoline carbaldehydes have highlighted the potential of these compounds in creating novel biomaterials. By synthesizing chitosan Schiff bases with chloroquinoline carbaldehydes, researchers have developed materials with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. These modified biomaterials exhibit increased activity compared to chitosan alone, indicating their potential in medical and biological applications (Haj et al., 2020).
Molecular Docking and Anticancer Potential
Molecular docking studies involving chloroquinoline derivatives have identified potential targets for anticancer therapy. Compounds derived from chloroquinoline carbaldehydes have shown promising results in binding to cancer-related proteins, suggesting their potential as cancer therapeutics. For example, docking analysis of heterocyclic derivatives has shown that these compounds may act as inhibitors of specific enzymes involved in cancer progression, indicating a novel approach for cancer treatment (Ghanei et al., 2016).
Corrosion Inhibition
Quinoline derivatives, including chloroquinoline carbaldehydes, have been evaluated for their corrosion inhibition properties. Studies demonstrate that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable for industrial applications. The mechanisms behind their inhibition capabilities have been explored through both experimental and theoretical approaches, highlighting the multifaceted utility of chloroquinoline derivatives (Lgaz et al., 2017).
Safety And Hazards
Orientations Futures
Quinoline derivatives, including 7-Chloroisoquinoline-1-carbaldehyde, have shown potential in various fields, particularly in medicinal chemistry. They have been used in the synthesis of various biologically and pharmaceutically active compounds . Therefore, future research may focus on exploring their potential uses in medicine and other fields.
Propriétés
IUPAC Name |
7-chloroisoquinoline-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZRSYWIYBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



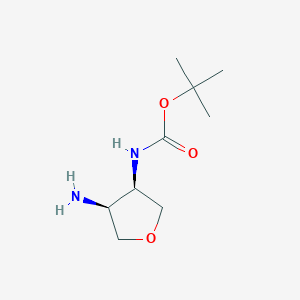
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
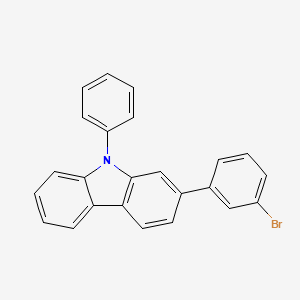
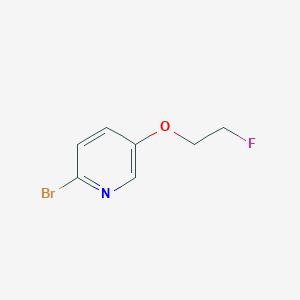
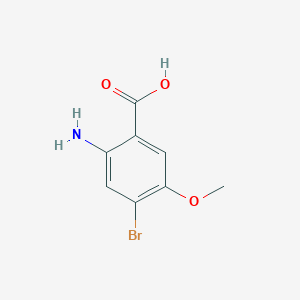
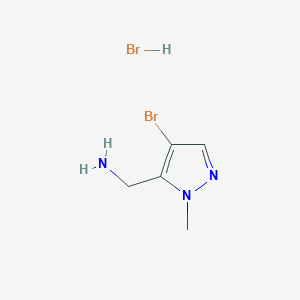
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
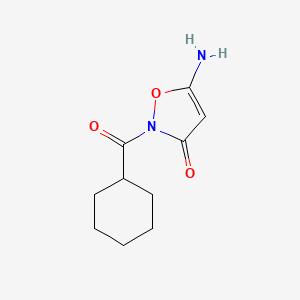
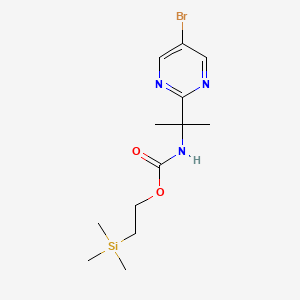
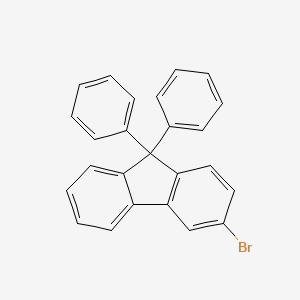
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
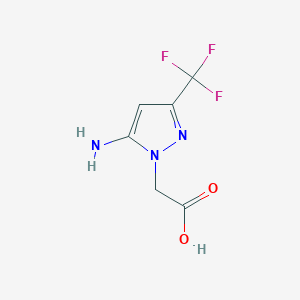
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)